Thiophamine
CAS No.: 27079-29-4
Cat. No.: VC3787720
Molecular Formula: C9H11N3O2S
Molecular Weight: 225.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27079-29-4 |
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Molecular Formula | C9H11N3O2S |
Molecular Weight | 225.27 g/mol |
IUPAC Name | methyl N-[(2-aminophenyl)carbamothioyl]carbamate |
Standard InChI | InChI=1S/C9H11N3O2S/c1-14-9(13)12-8(15)11-7-5-3-2-4-6(7)10/h2-5H,10H2,1H3,(H2,11,12,13,15) |
Standard InChI Key | YTGVAKDRFRGYAM-UHFFFAOYSA-N |
SMILES | COC(=O)NC(=S)NC1=CC=CC=C1N |
Canonical SMILES | COC(=O)NC(=S)NC1=CC=CC=C1N |
Introduction
Chemical Identification and Structure
Thiophamine is an organic compound with the IUPAC name methyl N-[(2-aminophenyl)carbamothioyl]carbamate. Its molecular formula is C9H11N3O2S with a molecular weight of 225.27 g/mol . The compound is characterized by a thiourea group connected to both an aniline moiety and a methyl carbamate group.
Chemical Identifiers and Nomenclature
Thiophamine is registered in chemical databases with several identifiers that facilitate its tracking and research across scientific literature:
Identifier Type | Value |
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CAS Registry Number | 27079-29-4 |
UNII | 0871K2HV9N |
PubChem CID | 3032830 |
InChIKey | YTGVAKDRFRGYAM-UHFFFAOYSA-N |
DSSTox Substance ID | DTXSID10181551 |
The compound is known by several synonyms in scientific literature and commercial applications:
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2-(3-methoxycarbonylthioureido)aniline
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Methyl 4-(o-aminophenyl)-3-thioallophanate
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2-(3-Carbomethoxythioureido)aniline
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NF 48 or NF-48
Structural Characteristics
Thiophamine's chemical structure consists of an amino group attached to a phenyl ring, which is connected to a thiourea moiety that links to a methyl carbamate group. This configuration gives the molecule unique properties relevant to its agricultural applications:
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The presence of the thiourea group (C(=S)NH) contributes to its biological activity
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The aniline component with its amino group enhances its interaction with biological systems
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The methyl carbamate group adds stability and influences its fungicidal properties
Physical and Chemical Properties
Understanding the physical and chemical properties of thiophamine provides insights into its behavior in agricultural applications and environmental interactions.
Basic Properties
Based on computational data available from PubChem, thiophamine exhibits the following properties:
Property | Value | Source |
---|---|---|
Molecular Weight | 225.27 g/mol | Computed by PubChem 2.2 |
XLogP3-AA | 1.6 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 3 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 |
Exact Mass | 225.05719778 Da | Computed by PubChem 2.2 |
These properties influence thiophamine's solubility, bioavailability, and interaction with target organisms in agricultural applications .
Agricultural Applications
Thiophamine has been primarily studied and utilized in agricultural contexts, with particular emphasis on plant disease management and seed treatments.
Seed Treatment Applications
Seed treatments represent one of the primary applications of thiophamine in agriculture. These treatments protect seeds during germination and early growth stages from various pathogens:
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As a seed dressing fungicide, thiophamine is applied to seed surfaces before sowing to protect against soil-borne and seed-borne pathogens .
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Seed treatments are particularly important for disease management in cereal crops, where they can effectively manage seed-borne diseases such as common bunt, flag smut, and loose smut .
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The application of thiophamine as a seed dressing creates a protective barrier around the seed, assuring protection during germination and early stages of plant growth and development .
Effects on Soil Microorganisms
Beyond its fungicidal applications, research has indicated that thiophamine can have beneficial effects on certain soil microorganisms.
Impact on Nitrogen-Fixing Bacteria
According to research findings mentioned in a 2012 study, thiophamine has demonstrated positive effects on beneficial soil bacteria:
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When soil-sprayed at recommended doses, thiophamine was found to stimulate the growth of nitrogen fixation in Azotobacter, a genus of free-living diazotrophic bacteria that can fix atmospheric nitrogen .
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This property distinguishes thiophamine from some other fungicides like blitox-50, captan, duter, fytolan, dithande, thiram, ziram, and thimet, which were reported as toxic to Azotobacter when soil-sprayed at recommended doses .
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The stimulation of nitrogen-fixing bacteria represents a potential additional benefit of thiophamine application in agricultural systems, suggesting it may contribute to soil fertility while providing protection against fungal pathogens.
Chemical Relationship to Other Fungicides
Thiophamine belongs to a broader class of thiourea derivatives with agricultural applications. Understanding its chemical relationship to other compounds provides context for its properties and uses.
A patent (CN102101846B) describes a preparation method for thiazole thiourea derivatives, which are chemically related to thiophamine. These compounds share structural similarities, particularly the thiourea functional group (C=S with adjacent nitrogen atoms), which is central to thiophamine's structure .
Additionally, thiophamine has been studied alongside other fungicides including:
These compounds share similar functional groups or mechanisms of action, which explains their grouping in research studies examining their agricultural applications.
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